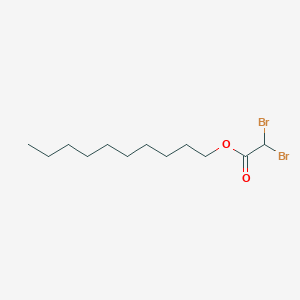
Decyl dibromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl dibromoacetate is an organic compound with the molecular formula C12H22Br2O2. It is an ester formed from decanol and dibromoacetic acid. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl dibromoacetate is typically synthesized through the esterification reaction between decanol and dibromoacetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid. The general reaction is as follows: [ \text{C}2\text{H}2\text{Br}2\text{O}2 + \text{C}{10}\text{H}{21}\text{OH} \rightarrow \text{C}{12}\text{H}{22}\text{Br}_2\text{O}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale esterification reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves:
Reactants: Decanol and dibromoacetic acid.
Catalyst: Sulfuric acid.
Temperature: Elevated temperatures to accelerate the reaction.
Purification: Distillation or recrystallization to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Decyl dibromoacetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of decanol and dibromoacetic acid.
Substitution: The bromine atoms in this compound can be substituted by other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: Decanol and dibromoacetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Decyl dibromoacetate has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Employed in the study of enzyme mechanisms and protein interactions.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of decyl dibromoacetate involves its reactivity as an ester and the presence of bromine atoms. The ester bond can be cleaved by hydrolysis, and the bromine atoms can participate in substitution reactions. These properties make it a versatile compound in various chemical processes.
Comparison with Similar Compounds
Decyl acetate: Similar ester structure but lacks bromine atoms.
Ethyl dibromoacetate: Similar brominated ester but with a shorter alkyl chain.
Uniqueness: Decyl dibromoacetate is unique due to the presence of both a long alkyl chain and bromine atoms, which confer specific reactivity and properties not found in simpler esters or non-brominated compounds.
Conclusion
This compound is a valuable compound in organic synthesis and industrial applications. Its unique structure and reactivity make it a versatile tool in various chemical processes and scientific research.
Properties
CAS No. |
59956-60-4 |
|---|---|
Molecular Formula |
C12H22Br2O2 |
Molecular Weight |
358.11 g/mol |
IUPAC Name |
decyl 2,2-dibromoacetate |
InChI |
InChI=1S/C12H22Br2O2/c1-2-3-4-5-6-7-8-9-10-16-12(15)11(13)14/h11H,2-10H2,1H3 |
InChI Key |
LBTSNVBKZDFKLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















